Methyl 2-(2-nitrobenzylidene)acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 2-(2-nitrobenzylidene)acetoacetate involves several key steps and reagents. For instance, p-Nitrobenzyl-2-diazoacetoacetate, a closely related compound, is synthesized using p-Nitrobenzyl acetoacetate and azide sodium in the presence of methyl sulfonyl chloride, with the main intermediate being synthesized by transesterification reaction with methyl acetoacetate and 4-nitrobenzyl alcohol, achieving an overall yield of 92.6% (Hu Bao-xiang, 2007).
Scientific Research Applications
Synthesis of Nitroanilines and Phenols
A study by Davies et al. (2002) showed that methyl acetoacetate could form anilines or phenols in 2-nitrovinamidinium hexafluorophosphate salts, with a [1,5]-H shift occurring with excellent isotopic fidelity (Davies et al., 2002).
Production of Nimodipine
Balaev et al. (2012) developed a method for producing nimodipine using 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate, demonstrating its pharmaceutical application (Balaev et al., 2012).
Photolysis of Photolabile Sugars
Watanabe et al. (2001) synthesized and studied the photolysis of photolabile sugars using o-nitrobenzylidene acetals, enabling the synthesis of methylglycosides (Watanabe et al., 2001).
Isomer Formation and Reduction
A study by Mazurov et al. (1985) obtained the cis and trans isomers of 2-methyl-4-(o-nitrobenzylidene)oxazol-5-one, with the trans isomer forming 4-(o-aminobenzylidene)-2-methyloxazol-5-one upon reduction (Mazurov et al., 1985).
Synthesis of 2-Methoxyethyl 2-(3-Nitrobenzylidene)acetoacetate
Fang Ren (2004) optimized the synthesis conditions for 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, achieving a 92% yield and 98% purity (Ren Fang, 2004).
Antibacterial Properties
Mini et al. (2020) found that 4-Methyl-(2-nitrobenzylidene)aniline exhibits antibacterial activity, attributed to its supramolecular assembly interceded by C-H-O hydrogen bonds and nitro-π(arene) interactions (Mini et al., 2020).
Theoretical Studies on Synthesis Conditions
Zheng-en Song (2011) conducted a theoretical study suggesting that the synthesis of 2-(3-Nitrobenzylidene) acetoacetate can occur spontaneously under mild conditions, with UV spectrum monitoring the reaction process (Song Zheng-en, 2011).
Safety And Hazards
The safety information available indicates that Methyl 2-(2-nitrobenzylidene)acetoacetate has the following hazard codes: H302, H312, H332 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .
properties
IUPAC Name |
methyl (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKKCRAKPMSAEI-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-nitrobenzylidene)acetoacetate | |
CAS RN |
39562-27-1, 111304-29-1 | |
Record name | Butanoic acid, 2-((2-nitrophenyl)methylene)-3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-(2-nitrobenzylidene)acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111304291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-(2-nitrobenzylidene)acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 2-(2-nitrobenzylidene)acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL (E)-2-(2-NITROBENZYLIDENE)-3-OXOBUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1ZDT0OJI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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